N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide
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Overview
Description
N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is a complex organic compound that features a combination of naphthalene, benzoxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the bromination of naphthalene to form 5-bromonaphthalene. This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring through a cyclization reaction. The resulting compound is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide
- N-[2-(5-fluoronaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide
Uniqueness
N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro- and fluoro- counterparts, which may have different chemical and biological properties.
Properties
Molecular Formula |
C23H14BrN3O2 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H14BrN3O2/c24-19-8-2-5-16-17(19)6-1-7-18(16)23-27-20-12-15(9-10-21(20)29-23)26-22(28)14-4-3-11-25-13-14/h1-13H,(H,26,28) |
InChI Key |
URVVKFIRRPFLES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CN=CC=C5 |
Origin of Product |
United States |
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